Chloromethyl 3-fluorobenzoate
Description
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
chloromethyl 3-fluorobenzoate |
InChI |
InChI=1S/C8H6ClFO2/c9-5-12-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 |
InChI Key |
AGIJKEDTKNUAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-Fluorobenzoate (C₈H₇FO₂)
- Structural Differences : Lacks the chloromethyl group, replacing it with a simple methyl ester (-OCH₃).
- Molecular Weight : 154.14 g/mol (lighter due to absence of chlorine).
- Reactivity : Less electrophilic than chloromethyl esters, leading to slower hydrolysis rates. For example, methyl trifluoroacetate (structurally analogous) shows a hydrolysis rate constant of 0.021 M⁻¹s⁻¹ in acetone-water mixtures, compared to 0.005 M⁻¹s⁻¹ for chloromethyl dichloroacetate under similar conditions .
- Applications : Primarily used as a flavoring agent or intermediate in organic synthesis .
Methyl 3-(Chloromethyl)-5-Fluorobenzoate (C₉H₈ClFO₂)
- Structural Differences : Features a chloromethyl group at the 3-position and fluorine at the 5-position (meta-substitution vs. para-substitution in Chloromethyl 3-fluorobenzoate).
- Molecular Weight : 202.61 g/mol (nearly identical to this compound).
- Spectroscopic Properties : ¹⁹F NMR chemical shifts for 3-fluorobenzoate derivatives are distinct (~-115 ppm for 3-fluoro vs. -122 ppm for 2-chloro-5-fluoro isomers) due to electronic effects of substituent positions .
- Synthetic Utility : Used in peptide coupling reactions due to its activated ester group .
3-Chlorobenzaldehyde (C₇H₅ClO)
- Structural Differences : Replaces the ester group with an aldehyde (-CHO) and lacks fluorine.
- Molecular Weight : 140.57 g/mol.
- Reactivity : The aldehyde group undergoes oxidation and condensation reactions, unlike esters. However, the 3-chloro substituent confers similar stability against nucleophilic attack.
- Safety : Classified as hazardous (causes skin/eye irritation), necessitating handling precautions akin to chloromethyl esters .
Ethyl 3-Chloro-5-Fluorobenzoylformate (C₁₀H₈ClFO₃)
- Structural Differences : Contains a benzoylformate group (-COCOO-) with ethyl ester and dual halogen substitution (3-Cl, 5-F).
- Molecular Weight : 230.62 g/mol.
- Applications : Serves as a precursor in asymmetric synthesis, leveraging fluorine’s steric and electronic effects .
Comparative Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₆ClFO₂ | 202.59 | Ester, -CH₂Cl, -F | 3-F, chloromethyl |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | Ester, -F | 3-F |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Aldehyde, -Cl | 3-Cl |
| Methyl 3-(chloromethyl)-5-fluorobenzoate | C₉H₈ClFO₂ | 202.61 | Ester, -CH₂Cl, -F | 5-F, 3-chloromethyl |
| Ethyl 3-chloro-5-fluorobenzoylformate | C₁₀H₈ClFO₃ | 230.62 | Benzoylformate, -Cl, -F | 3-Cl, 5-F |
Table 2: Reactivity and Stability Parameters
*Data extrapolated from analogous esters in acetone-water systems .
Key Research Findings
- Hydrolysis Sensitivity : Chloromethyl esters hydrolyze ~4x slower than methyl esters due to steric hindrance from the -CH₂Cl group .
- Metabolic Stability: 3-Fluorobenzoate derivatives resist enzymatic degradation longer than non-fluorinated analogs, as fluorine impedes aromatic ring oxidation .
- Synthetic Applications : Chloromethyl groups enable facile functionalization (e.g., nucleophilic substitution for drug derivatization) .
Q & A
Q. What are the standard synthetic routes for preparing chloromethyl 3-fluorobenzoate, and what critical parameters influence reaction efficiency?
this compound is typically synthesized via esterification of 3-fluorobenzoic acid with chloromethylation reagents (e.g., chloromethyl chloroformate). Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance esterification efficiency.
- Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition of reactive intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reagent solubility .
- Purity of precursors : Impurities in 3-fluorobenzoic acid can lead to side reactions; rigorous purification (e.g., recrystallization) is recommended .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological validation involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkage and fluorine substitution patterns.
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Critical safety measures include:
- Personal protective equipment (PPE) : Use nitrile gloves, Tychem® CPF 4 suits, and Silver Shield® gloves to prevent skin contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C to prevent degradation .
- Waste disposal : Segregate halogenated waste and use licensed hazardous waste services .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under solvent-free or green chemistry conditions?
Advanced optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes vs. 6–12 hours) while maintaining yields >85% .
- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse across multiple batches, minimizing waste .
- In situ monitoring : Use FTIR or Raman spectroscopy to track esterification progress and terminate reactions at peak conversion .
Q. How should conflicting data on the stability of this compound in aqueous environments be resolved?
Contradictory stability data may arise from:
- pH variability : Hydrolysis rates increase under alkaline conditions (pH > 9); use buffered solutions for reproducible studies .
- Temperature effects : Accelerated degradation at >25°C requires strict thermal control during experiments .
- Analytical discrepancies : Cross-validate HPLC and LC-MS results to distinguish degradation products (e.g., 3-fluorobenzoic acid vs. chloromethyl alcohol byproducts) .
Q. What mechanistic insights guide the use of this compound in synthesizing fluorinated bioactive compounds?
The compound’s utility stems from:
- Electrophilic reactivity : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorine’s electronic effects : Enhances binding affinity in drug candidates by modulating lipophilicity and metabolic stability .
- Biodegradation pathways : Microbial enzymes (e.g., Pseudomonas spp.) may cleave the ester bond, producing 3-fluorobenzoic acid for environmental fate studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
To ensure consistency:
- Quality control (QC) protocols : Implement in-process checks (e.g., TLC or inline IR) to monitor intermediate purity .
- Standardized reagents : Use anhydrous 3-fluorobenzoic acid (≥99.5% purity) and freshly distilled chloromethylation agents .
- Statistical design of experiments (DoE) : Apply factorial designs to identify critical factors (e.g., molar ratios, agitation rates) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
